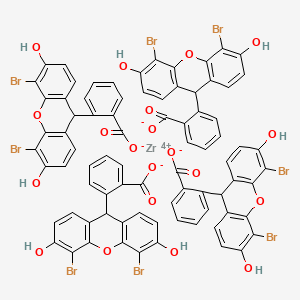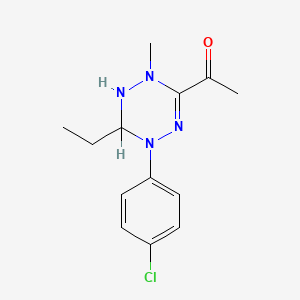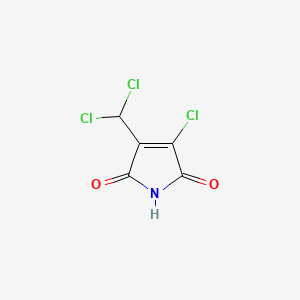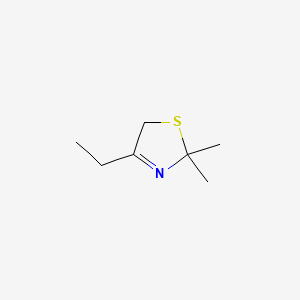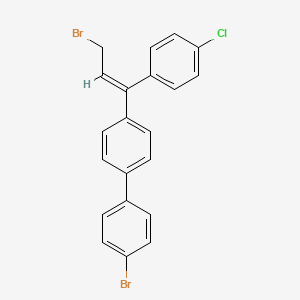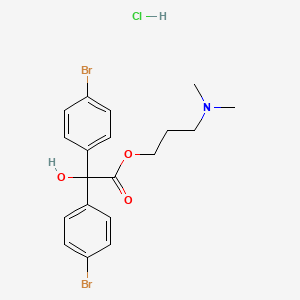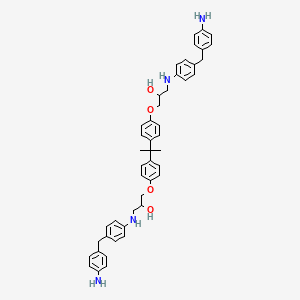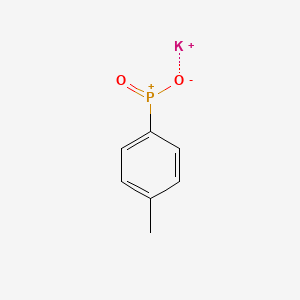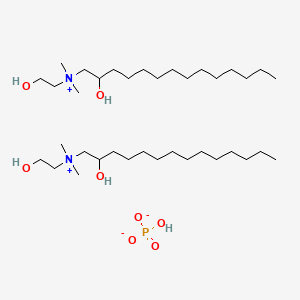
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate typically involves the reaction of dimethylamine with 2-chloroethanol and tetradecyl alcohol in the presence of a base. The resulting intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal growth inhibition .
Medicine: In medicine, it is explored for its potential use in antimicrobial formulations and as a component in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, emulsifiers, and antistatic agents .
Mechanism of Action
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium chloride (DTAC)
- Benzalkonium chloride (BAC)
Comparison: Compared to these similar compounds, Bis((2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium) hydrogen phosphate has a unique combination of hydroxyl and long alkyl chains, which enhances its surfactant and antimicrobial properties. This makes it particularly effective in applications requiring both properties .
Properties
CAS No. |
85006-11-7 |
|---|---|
Molecular Formula |
C36H81N2O8P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxytetradecyl)-dimethylazanium |
InChI |
InChI=1S/2C18H40NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-18(21)17-19(2,3)15-16-20;1-5(2,3)4/h2*18,20-21H,4-17H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
WUXDHWTZIQJMSE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



